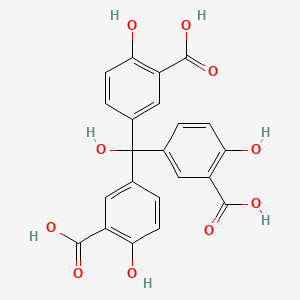

Tris(3-Carboxy-4-hydroxyphenyl)carbinol

Beschreibung

Tris(3-Carboxy-4-hydroxyphenyl)carbinol is a tripodal organic compound featuring a central carbinol group bonded to three phenyl rings, each substituted with a carboxylic acid (–COOH) at the 3-position and a hydroxyl (–OH) group at the 4-position. This structure confers unique physicochemical properties, including strong acidity, high solubility in polar solvents, and robust metal-chelating capabilities. The compound’s multifunctional design makes it suitable for applications in catalysis, supramolecular chemistry, and materials science, where its ability to coordinate metals and participate in hydrogen-bonding networks is critical .

Eigenschaften

CAS-Nummer |

639-56-5 |

|---|---|

Molekularformel |

C22H16O10 |

Molekulargewicht |

440.4 g/mol |

IUPAC-Name |

5-[bis(3-carboxy-4-hydroxyphenyl)-hydroxymethyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C22H16O10/c23-16-4-1-10(7-13(16)19(26)27)22(32,11-2-5-17(24)14(8-11)20(28)29)12-3-6-18(25)15(9-12)21(30)31/h1-9,23-25,32H,(H,26,27)(H,28,29)(H,30,31) |

InChI-Schlüssel |

HLOZTRLQBMUCQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)(C3=CC(=C(C=C3)O)C(=O)O)O)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-Carboxy-4-hydroxyphenyl)carbinol typically involves the reaction of tris(4-hydroxyphenyl)methane with appropriate carboxylating agents. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the ortho positions relative to the hydroxyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of Tris(3-Carboxy-4-hydroxyphenyl)carbinol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(3-Carboxy-4-hydroxyphenyl)carbinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Tris(3-Carboxy-4-hydroxyphenyl)carbinol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of Tris(3-Carboxy-4-hydroxyphenyl)carbinol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tris[(4'-Methyl-2,2'-bipyridyl-4-yl)methyl]carbinol

- Structure: Three bipyridyl-methyl groups attached to a central carbinol. Each bipyridyl unit contains a methyl group at the 4′-position.

- Key Properties :

- Comparison: Unlike Tris(3-Carboxy-4-hydroxyphenyl)carbinol, which relies on –COOH/–OH for coordination, this ligand uses bipyridyl nitrogen atoms, favoring transition-metal binding. The three-carbon spacer between bipyridyl groups enhances electron transfer, a feature absent in the target compound’s rigid phenyl-carboxylic acid framework .

Tris[4(5)-Imidazolyl]carbinol (4-TIC) and Tris(2-Imidazolyl)carbinol (2-TIC)

- Structure: Carbinol core with imidazolyl substituents at varying positions (2- or 4-/5-).

- Key Properties :

- Comparison: Tris(3-Carboxy-4-hydroxyphenyl)carbinol’s –COOH groups provide stronger Brønsted acidity (pKa ~2–3) compared to imidazolyl (pKa ~6–7), making it more effective in low-pH environments. The target compound’s dual –COOH/–OH substituents enable bifunctional (acid-base) reactivity, unlike the monofunctional imidazolyl ligands .

Tris(4-aminophenyl)methanol (Parafuchsin Carbinol)

- Structure: Three 4-aminophenyl groups attached to a central methanol.

- Key Properties :

- Comparison: The –NH2 groups in Parafuchsin carbinol are weakly basic (pKa ~4–5), contrasting with the strongly acidic –COOH groups (pKa ~2–3) in the target compound. Solubility: Parafuchsin carbinol is sparingly soluble in water but dissolves in organic solvents, whereas Tris(3-Carboxy-4-hydroxyphenyl)carbinol is highly water-soluble due to its ionizable –COOH groups .

Tris(2,4-dimethoxyphenyl)methanol

- Structure: Three 2,4-dimethoxyphenyl groups bonded to a central carbinol.

- Key Properties :

- Comparison: The methoxy (–OCH3) groups are electron-donating, increasing the compound’s lipophilicity and reducing water solubility compared to the target compound’s hydrophilic –COOH/–OH groups. Applications diverge: Hexamethoxy Red is used in electrochemical sensors, while Tris(3-Carboxy-4-hydroxyphenyl)carbinol is tailored for metal chelation and catalysis .

Research Implications

The structural and functional diversity of tripodal carbinols highlights the importance of substituent choice in tailoring properties for specific applications. Tris(3-Carboxy-4-hydroxyphenyl)carbinol’s unique –COOH/–OH motif positions it as a versatile ligand for acidic or aqueous-phase reactions, contrasting with bipyridyl or imidazolyl derivatives optimized for transition-metal catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.